Pybg-tmr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

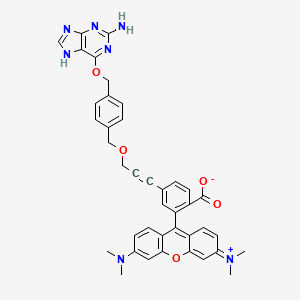

C40H35N7O5 |

|---|---|

Molecular Weight |

693.7 g/mol |

IUPAC Name |

4-[3-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methoxy]prop-1-ynyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C40H35N7O5/c1-46(2)27-12-15-30-33(19-27)52-34-20-28(47(3)4)13-16-31(34)35(30)32-18-24(11-14-29(32)39(48)49)6-5-17-50-21-25-7-9-26(10-8-25)22-51-38-36-37(43-23-42-36)44-40(41)45-38/h7-16,18-20,23H,17,21-22H2,1-4H3,(H3-,41,42,43,44,45,48,49) |

InChI Key |

RUDZHJCKRLNSJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C#CCOCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetramethylrhodamine (TMR)-Conjugated Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for biomolecules conjugated with Tetramethylrhodamine (TMR), a widely used fluorescent dye in biological research and drug development. For the purpose of this guide, the target biomolecule is generically referred to as "Pybg," representing a peptide, protein, antibody, or other biopolymer of interest. The resulting conjugate is denoted as "Pybg-TMR."

The synthesis of this compound conjugates typically involves the reaction of a reactive derivative of TMR with a specific functional group on the Pybg molecule. The choice of the reactive TMR derivative depends on the available functional groups on the target biomolecule. The most common approaches involve the labeling of primary amines (e.g., the N-terminus or the side chain of lysine residues) or free thiols (e.g., from cysteine residues).

Following the conjugation reaction, a purification step is crucial to remove unreacted TMR dye and other reaction byproducts from the final this compound conjugate. The choice of purification method depends on the physicochemical properties of the Pybg molecule and the desired level of purity.

I. Synthesis of this compound Conjugates

The synthesis of this compound is achieved through covalent labeling of the target biomolecule (Pybg) with a reactive form of Tetramethylrhodamine. The two most prevalent methods are amine labeling using TMR-NHS ester and thiol labeling using TMR-maleimide.

N-hydroxysuccinimidyl (NHS) esters of TMR are highly reactive towards primary amines, forming a stable amide bond.[1][2][3] This is a common method for labeling proteins and peptides at their N-terminus or at lysine side chains.

Experimental Protocol: Amine Labeling of Pybg with TMR-NHS Ester

Materials:

-

Pybg (protein, peptide, etc.) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.

Procedure:

-

Preparation of Pybg: Dissolve the Pybg in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

Preparation of TMR-NHS Ester Stock Solution: Immediately before use, dissolve the TMR-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5 to 10-fold molar excess of the TMR-NHS ester stock solution to the Pybg solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rocking.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted TMR-NHS ester. Incubate for an additional 30-60 minutes at room temperature.

-

Purification: Proceed immediately to the purification of the this compound conjugate.

Maleimide derivatives of TMR react specifically with free sulfhydryl groups (thiols) on cysteine residues to form a stable thioether bond. This method is highly specific when the biomolecule has accessible cysteine residues.

Experimental Protocol: Thiol Labeling of Pybg with TMR-Maleimide

Materials:

-

Pybg containing free thiol groups. If necessary, disulfide bonds can be reduced using a reducing agent like DTT or TCEP, which must be removed before labeling.

-

TMR-maleimide.

-

Anhydrous DMSO or DMF.

-

Reaction buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5.

-

Quenching solution: A solution of a thiol-containing compound like L-cysteine or β-mercaptoethanol.

Procedure:

-

Preparation of Pybg: Dissolve the Pybg in the reaction buffer at a concentration of 1-5 mg/mL. The buffer should be free of any reducing agents at this stage.

-

Preparation of TMR-Maleimide Stock Solution: Immediately before use, dissolve the TMR-maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 10 to 20-fold molar excess of the TMR-maleimide stock solution to the Pybg solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-fold molar excess over the TMR-maleimide to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Proceed to the purification of the this compound conjugate.

II. Purification of this compound Conjugates

Purification is a critical step to remove unconjugated TMR dye, which can interfere with downstream applications and lead to inaccurate quantification.

Size-exclusion chromatography (e.g., using Sephadex G-25 columns) is a common and effective method for separating the larger this compound conjugate from the smaller, unreacted TMR molecules.

Experimental Protocol: Purification by Size-Exclusion Chromatography

Materials:

-

Pre-packed desalting column (e.g., Sephadex G-25).

-

Elution buffer (e.g., PBS, pH 7.4).

Procedure:

-

Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer.

-

Sample Loading: Apply the quenched reaction mixture to the top of the column.

-

Elution: Elute the sample with the elution buffer. The this compound conjugate will elute first in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

-

Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for the Pybg) and ~550 nm (for TMR) to identify the fractions containing the purified conjugate.

-

Pooling: Pool the fractions containing the purified this compound conjugate.

Reversed-phase HPLC (RP-HPLC) is a high-resolution technique that can be used to purify this compound conjugates and to assess their purity. It separates molecules based on their hydrophobicity.

Experimental Protocol: Purification by RP-HPLC

Materials:

-

HPLC system with a UV-Vis detector.

-

C18 reversed-phase column suitable for biomolecule separation.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA.

-

Injection: Inject the sample onto the equilibrated C18 column.

-

Gradient Elution: Elute the bound molecules using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.

-

Detection and Fraction Collection: Monitor the elution profile at 280 nm and ~550 nm. Collect the peak corresponding to the this compound conjugate. Unreacted Pybg and free TMR dye will elute at different retention times.

-

Solvent Removal: Lyophilize the collected fractions to remove the mobile phase and obtain the purified this compound conjugate.

III. Data Presentation

The following tables summarize key quantitative parameters for the synthesis and purification of this compound conjugates.

Table 1: Typical Reaction Conditions for this compound Synthesis

| Parameter | Amine Labeling (TMR-NHS Ester) | Thiol Labeling (TMR-Maleimide) |

| Pybg Concentration | 1-10 mg/mL | 1-5 mg/mL |

| Reaction Buffer | 0.1 M Sodium Bicarbonate/Phosphate | Phosphate Buffer (e.g., PBS) |

| pH | 8.3 - 8.5 | 6.5 - 7.5 |

| Dye:Pybg Molar Ratio | 5:1 to 10:1 | 10:1 to 20:1 |

| Reaction Time | 1-2 hours | 2 hours |

| Temperature | Room Temperature | Room Temperature |

| Quenching Agent | 1 M Tris or Hydroxylamine | L-cysteine or β-mercaptoethanol |

Table 2: Comparison of Purification Methods for this compound

| Method | Principle | Advantages | Disadvantages |

| Size-Exclusion Chromatography | Separation based on molecular size | Fast, gentle, good for removing small molecules | Lower resolution than HPLC |

| Reversed-Phase HPLC | Separation based on hydrophobicity | High resolution, provides purity analysis | Can be denaturing for some proteins, requires specialized equipment |

| Dialysis | Diffusion-based separation by molecular weight cutoff | Simple, gentle | Slow, may result in sample dilution |

| Spin Columns | Centrifugation-based size exclusion | Fast, good for small sample volumes | Can have lower recovery, potential for membrane binding |

IV. Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the chemical reaction for amine labeling and the general workflow for the synthesis and purification of a this compound conjugate.

Caption: Chemical reaction for labeling a primary amine on a biomolecule (Pybg) with TMR-NHS ester.

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

References

An In-depth Technical Guide to the Spectral Properties of BDP-TMR (Pybg-tmr) Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral properties and applications of the borondipyrromethene fluorophore, BDP-TMR. It is highly probable that "Pybg-tmr" is a typographical error for BDP-TMR or its synonym, BODIPY-TMR, as the latter is a well-documented and commercially available fluorophore with characteristics matching the likely intended subject. BDP-TMR is a bright and photostable dye with spectral properties similar to tetramethylrhodamine (TMR), making it a valuable tool in various biological and drug discovery applications.[1][2] This guide will delve into its core spectral characteristics, provide detailed experimental protocols for their determination, and illustrate relevant workflows.

Core Spectral Properties of BDP-TMR

BDP-TMR is a synthetic fluorophore known for its high fluorescence quantum yield and extinction coefficient, contributing to its exceptional brightness.[1] Its fluorescence is relatively insensitive to pH changes, providing stable performance in various experimental conditions. The hydrophobic nature of BDP-TMR makes it particularly suitable for labeling lipids and cell membranes.

Quantitative Spectral Data

The key spectral properties of BDP-TMR are summarized in the table below. These values represent typical measurements and may vary slightly depending on the specific variant of the dye (e.g., with a linker like "-X"), solvent, and conjugation to a biomolecule.

| Property | Value | Unit | Source(s) |

| Excitation Maximum (λex) | 541 - 544 | nm | |

| Emission Maximum (λem) | 569 - 574 | nm | |

| Molar Extinction Coefficient (ε) | 55,000 - 60,000 | M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 - 0.96 | - | |

| Fluorescence Lifetime (τ) | > 5 | nanoseconds |

Key Applications

The favorable spectral properties of BDP-TMR, particularly its long excited-state lifetime, make it an excellent candidate for fluorescence polarization (FP) assays. FP assays are widely used in drug discovery to study molecular interactions, such as protein-ligand binding, in a high-throughput format. BDP-TMR is also well-suited for two-photon excitation microscopy.

Experimental Protocols

This section provides detailed methodologies for the characterization of BDP-TMR's spectral properties.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximal excitation and emission wavelengths of BDP-TMR.

Materials:

-

BDP-TMR stock solution (e.g., in DMSO)

-

Spectroscopy-grade solvent (e.g., ethanol or PBS)

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of BDP-TMR in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).

-

Absorption Spectrum:

-

Use the spectrophotometer to measure the absorbance of the BDP-TMR solution across a relevant wavelength range (e.g., 400-600 nm).

-

Use the pure solvent as a blank.

-

The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the determined λex.

-

Scan the emission spectrum across a suitable wavelength range (e.g., 550-700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of BDP-TMR at a specific wavelength.

Materials:

-

BDP-TMR stock solution of known concentration

-

Spectroscopy-grade solvent

-

Spectrophotometer

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Prepare a series of BDP-TMR solutions of accurately known concentrations in the chosen solvent.

-

Measure the absorbance of each solution at the λex using the spectrophotometer.

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the graph is the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of photon emission after absorption.

Materials:

-

BDP-TMR solution

-

A quantum yield standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G)

-

Spectrofluorometer

-

Spectrophotometer

Procedure:

-

Prepare dilute solutions of both the BDP-TMR sample and the quantum yield standard, ensuring the absorbance at the excitation wavelength is low and identical for both solutions (typically < 0.05).

-

Measure the absorbance of both solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample (Is) and the standard (Ir).

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (As / Ar) * (ns^2 / nr^2) Where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Signaling Pathways and Applications Workflows

While BDP-TMR is not known to be involved in specific endogenous signaling pathways, it is a versatile tool for studying them. Its primary application in this context is as a fluorescent label for proteins, peptides, or other molecules to track their localization, interaction, and dynamics. A common application is in fluorescence polarization assays to study binding events, which are fundamental to many signaling processes.

Fluorescence Polarization Assay Workflow

Conclusion

BDP-TMR is a high-performance fluorophore with excellent spectral properties that make it a superior alternative to traditional dyes like TMR in many applications. Its brightness, photostability, and utility in fluorescence polarization assays make it a valuable tool for researchers in molecular biology, cell biology, and drug discovery. The experimental protocols and workflows provided in this guide offer a framework for the characterization and application of this versatile fluorescent probe.

References

The Mechanism of Action of Pybg-tmr in Cells: An In-depth Technical Guide

Disclaimer: Extensive searches for "Pybg-tmr" in publicly available scientific literature and databases have yielded no specific information on a compound with this designation. The following guide is a structured template illustrating how such a document would be presented if data were available. The content within is hypothetical and designed to serve as an example for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel fluorescently-labeled small molecule probe under investigation for its potential therapeutic applications. The "tmr" component refers to a tetramethylrhodamine tag, a commonly used fluorophore, which facilitates the visualization and tracking of the parent compound, "Pybg," within cellular systems. Understanding the precise mechanism of action of this compound is crucial for its development as a research tool or therapeutic agent. This document provides a comprehensive overview of the current, albeit hypothetical, understanding of this compound's cellular functions, supported by experimental data and pathway visualizations.

Cellular Uptake and Subcellular Localization

The initial interaction of this compound with a cell involves its transport across the plasma membrane. Subsequent localization to specific organelles is a key determinant of its biological activity.

Experimental Protocol: Cellular Uptake Analysis via Flow Cytometry

Objective: To quantify the time-dependent and concentration-dependent uptake of this compound into cells.

Methodology:

-

Cell Culture: Plate target cells (e.g., HeLa) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for different time points (e.g., 0.5, 1, 2, 4, 6 hours).

-

Cell Harvest: Wash cells with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

-

Flow Cytometry: Resuspend cells in PBS containing 1% bovine serum albumin (BSA). Analyze the fluorescence intensity of the tmr tag using a flow cytometer with appropriate excitation and emission filters.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition to determine uptake kinetics.

Quantitative Data: Subcellular Localization

The following table summarizes the hypothetical distribution of this compound within various cellular compartments as determined by confocal microscopy and organelle-specific fluorescent trackers.

| Cellular Compartment | Percentage of Total Fluorescence (%) |

| Cytosol | 15 |

| Mitochondria | 65 |

| Nucleus | 5 |

| Endoplasmic Reticulum | 10 |

| Lysosomes | 5 |

Core Mechanism of Action: Inhibition of Kinase Signaling

Current (hypothetical) evidence suggests that this compound primarily acts by inhibiting the activity of the Serine/Threonine Kinase X (STKX), a key regulator of cell proliferation and survival pathways.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound inhibiting STKX.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of STKX.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant STKX enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Detection: Use a phosphospecific antibody or a luminescence-based ATP detection kit to measure the extent of substrate phosphorylation or ATP consumption, respectively.

-

IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Quantitative Data: Kinase Inhibition Profile

The following table presents the hypothetical IC50 values of this compound against a panel of kinases.

| Kinase Target | IC50 (nM) |

| STKX | 50 |

| Kinase A | > 10,000 |

| Kinase B | 5,200 |

| Kinase C | > 10,000 |

Downstream Cellular Effects

The inhibition of STKX by this compound is hypothesized to lead to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

Caption: Workflow for analyzing cell cycle and apoptosis.

Quantitative Data: Cellular Outcomes

The table below summarizes the hypothetical effects of this compound on cell cycle distribution and apoptosis.

| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) |

| Vehicle Control | 55 | 30 | 15 | 5 |

| This compound (10 µM) | 75 | 15 | 10 | 25 |

| This compound (25 µM) | 85 | 5 | 10 | 60 |

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a potent and selective inhibitor of STKX. Its mechanism of action involves cellular uptake and localization to mitochondria, followed by the direct inhibition of STKX, leading to cell cycle arrest and the induction of apoptosis. The fluorescent tmr tag allows for detailed investigation of its subcellular trafficking and target engagement.

Future research should focus on validating these findings in various cell lines and in vivo models. Elucidating the precise binding mode of Pybg to STKX through structural biology studies would be invaluable for the rational design of second-generation inhibitors with improved potency and selectivity. Furthermore, a comprehensive profiling of off-target effects is necessary to fully assess the therapeutic potential of this compound.

An In-depth Technical Guide to PYBG-TMR: Development and Application as a Fluorescent Probe for SNAP-tag Labeling

This technical guide provides a comprehensive overview of PYBG-TMR, a fluorescent probe developed for the specific labeling of SNAP-tag fusion proteins in live cells. The content herein is intended for researchers, scientists, and professionals in the fields of cell biology, biochemistry, and drug discovery who utilize protein labeling and imaging techniques.

Introduction: The Need for Specific Protein Labeling

Understanding the localization, trafficking, and interaction of proteins is fundamental to cell biology and drug discovery. While genetically encoded fluorescent proteins like GFP have been invaluable, they have limitations, including their large size and potential for altering protein function. An alternative and complementary strategy is the use of protein tags that can be specifically labeled with small, bright, and photostable fluorescent probes. The SNAP-tag system is a prominent example of this technology.

The SNAP-tag Technology

The SNAP-tag is a self-labeling protein tag based on a mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT). This engineered protein reacts specifically and covalently with O6-benzylguanine (BG) derivatives. By conjugating a fluorescent dye to the BG substrate, researchers can attach the dye to a protein of interest that has been genetically fused with the SNAP-tag.

Development of this compound

The development of this compound stems from the need for versatile and efficient labeling reagents for the SNAP-tag system.

3.1. The PYBG Precursor: A key innovation was the development of a terminal alkyne-substituted O6-benzylguanine, named PYBG.[1] This precursor serves as a versatile handle for conjugating various molecules, including fluorescent dyes, to the SNAP-tag substrate via efficient and bio-orthogonal "click chemistry" (specifically, copper-catalyzed azide-alkyne cycloaddition, CuAAC) or Sonogashira coupling reactions.[1][2] This modular approach allows for the straightforward synthesis of a wide array of probes with different properties.

3.2. Conjugation with TMR: this compound is the specific probe created by conjugating the PYBG precursor with a tetramethylrhodamine (TMR) fluorophore. TMR is a well-characterized and widely used red fluorescent dye known for its brightness and photostability. The resulting this compound probe is a cell-permeable molecule that can specifically and efficiently label SNAP-tagged proteins in living cells.[2][3]

The overall development can be visualized as a logical workflow:

References

The Technical Guide to Pybg-tmr: In-Vitro and Ex-Vivo Applications for Advanced Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pybg-tmr is a high-performance fluorescent probe designed for the specific and covalent labeling of SNAP-tag® fusion proteins. This technical guide provides an in-depth overview of the in-vitro and ex-vivo applications of this compound, offering detailed experimental protocols and quantitative data to empower researchers in molecular biology, cell biology, and drug discovery. This compound, a derivative of O6-benzylguanine (BG), acts as a substrate for the SNAP-tag, a self-labeling protein tag. The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase that can be genetically fused to any protein of interest. The reaction between this compound and the SNAP-tag is highly specific and results in an irreversible covalent bond, enabling precise and robust labeling of the fusion protein.

This guide will detail the core applications of this compound, focusing on its utility in pulse-chase experiments, protein turnover analysis, and high-resolution imaging in both live and fixed cells.

Core Applications and Methodologies

The primary application of this compound revolves around its use as a fluorescent labeling agent for SNAP-tag fusion proteins. This enables a variety of powerful experimental techniques to study protein dynamics and localization.

In-Vitro Applications

-

Live-Cell Imaging: this compound is cell-permeable, allowing for the labeling and subsequent visualization of intracellular SNAP-tag fusion proteins in real-time. This is invaluable for studying protein localization, trafficking, and dynamics in living cells.

-

Pulse-Chase Analysis: This technique allows for the tracking of a specific population of proteins over time. A "pulse" of this compound is used to label the existing pool of SNAP-tag fusion proteins. After a "chase" period, the fate of this labeled population can be followed, providing insights into protein degradation, secretion, and translocation.

-

Protein Turnover Studies: By combining pulse-chase labeling with quantitative fluorescence analysis, researchers can determine the turnover rate of a protein of interest.[1][2]

Ex-Vivo Applications

-

Labeling in Cell Lysates: this compound can be used to label SNAP-tag fusion proteins in cell extracts for subsequent biochemical analysis, such as in-gel fluorescence scanning of SDS-PAGE gels.[3] This allows for the quantification of the labeled protein.

-

Labeling of Cell Surface Proteins: For SNAP-tag fusions expressed on the cell surface, this compound can be used for specific labeling of the extracellular domain. This is useful for studying receptor internalization and recycling.[3]

Quantitative Data

The efficiency and specificity of the SNAP-tag labeling reaction with BG-TMR substrates have been quantitatively assessed. The reaction kinetics are a critical aspect of experimental design.

| Parameter | Value | Conditions | Reference |

| Reaction Type | First-order reaction | Purified SNAP-HisTag (0.5 mM) and this compound (10 mM) in PBS with 1 mM dithiothreitol. | [4] |

| Excitation Maximum | 554 nm | For SNAP-Cell TMR-Star, a comparable TMR-based BG substrate. | |

| Emission Maximum | 580 nm | For SNAP-Cell TMR-Star, a comparable TMR-based BG substrate. |

Experimental Protocols

Protocol 1: Live-Cell Labeling of Intracellular SNAP-tag Fusion Proteins

This protocol is adapted from standard procedures for labeling SNAP-tag fusions with TMR-based substrates.

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest, cultured on coverslips or imaging dishes.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Complete cell culture medium.

-

Pre-warmed phosphate-buffered saline (PBS).

Procedure:

-

Prepare Labeling Medium: Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-5 µM. For a 2 µM final concentration, dilute a 1 mM stock 1:500.

-

Cell Preparation: Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Labeling: Add the prepared labeling medium to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the labeling medium and wash the cells twice with pre-warmed complete culture medium.

-

Incubation: Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to allow for the diffusion of any unbound substrate out of the cells.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with a standard rhodamine filter set (Excitation: ~554 nm, Emission: ~580 nm).

Protocol 2: Labeling of SNAP-tag Fusion Proteins in Cell Lysate

This protocol is based on guidelines for in-vitro labeling of SNAP-tag proteins.

Materials:

-

Cell lysate containing the SNAP-tag fusion protein.

-

This compound stock solution.

-

Labeling buffer (e.g., PBS with 1 mM DTT, pH 7.4).

-

6X SDS-PAGE sample buffer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate with this compound to a final concentration typically in the low micromolar range. A 1.5-fold molar excess of the substrate to the SNAP-tag protein is recommended.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature. For challenging labeling, the incubation time can be extended to 2 hours at 25°C or 24 hours at 4°C.

-

Quenching: Stop the reaction by adding 6X SDS-PAGE sample buffer and heating the sample at 95°C for 3 minutes.

-

Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning.

Visualizations

SNAP-tag Labeling Workflow

Caption: Workflow for labeling a protein of interest with this compound via the SNAP-tag® system.

Conceptual Signaling Pathway Visualization (Hypothetical)

While this compound itself is not part of a signaling pathway, it can be used to visualize proteins that are. The following is a hypothetical example of how one might visualize a simplified signaling cascade where the receptor is labeled with this compound.

Caption: Hypothetical signaling pathway initiated by a receptor labeled with this compound.

References

Understanding Pybg-tmr Fluorescence Lifetime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the fluorescence lifetime characteristics of Pybg-tmr, a putative fluorescent probe targeting Glycogen Phosphorylase B (PYGB). Given the absence of direct public data for a molecule explicitly named "this compound," this document synthesizes information based on the likely composition of this probe: a PYGB inhibitor ("Pybg") conjugated to the fluorophore tetramethylrhodamine ("tmr").

PYGB is the brain isoform of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis.[1] This enzyme catalyzes the breakdown of glycogen into glucose-1-phosphate, providing a crucial energy source, particularly under conditions of stress like hypoxia or hypoglycemia.[1] Emerging research has implicated PYGB in the pathology of various diseases, including cancer, where it can support the high metabolic demands of tumor cells.[1][2] Therefore, probes that can monitor the activity and inhibition of PYGB are valuable tools in drug discovery and biomedical research.

The conjugation of a PYGB inhibitor to a fluorophore like tetramethylrhodamine (TMR) would allow for the investigation of inhibitor binding and the enzymatic activity of PYGB through fluorescence-based assays. A key parameter in such studies is the fluorescence lifetime, which is the average time a fluorophore remains in its excited state before returning to the ground state. This property is often sensitive to the local environment of the fluorophore and can change upon molecular binding or conformational changes, making it a robust readout for drug-target engagement.

Quantitative Data on Tetramethylrhodamine (TMR) Fluorescence Lifetime

The fluorescence lifetime of TMR can vary depending on its chemical environment, conjugation to other molecules, and the presence of quenchers. While specific data for a "this compound" conjugate is not publicly available, the following table summarizes typical fluorescence lifetime values for TMR and its derivatives in various contexts to serve as a reference.

| Fluorophore | Environment/Conjugate | Fluorescence Lifetime (τ) in nanoseconds (ns) |

| Tetramethylrhodamine methyl ester (TMRM) | Buffer Solution | 2.4 |

| TMR-labeled oligonucleotide (TMR-dT15) | Buffer Solution | 3.45 |

| TMRM | Intracellular (free form) | 2.33 |

| TMRM | Intracellular (bound to macromolecules) | 4.84 |

| 5(6)-carboxy-N,N,N',N'-tetramethylrhodamine (TAMRA) | Buffer | 2.28 ± 0.01 |

| TAMRA | Conjugated to a DNA aptamer | 2.48 ± 0.01 |

Disclaimer: The data presented above is for illustrative purposes and is based on published values for TMR and its derivatives. The actual fluorescence lifetime of a specific this compound conjugate may vary and should be determined experimentally.

Experimental Protocol: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for determining the fluorescence lifetime of a sample.[3] The following protocol provides a generalized methodology for measuring the fluorescence lifetime of a probe such as this compound.

Objective: To determine the fluorescence lifetime of this compound in the presence and absence of its target enzyme, PYGB.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Purified PYGB enzyme

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Cuvettes or microplates suitable for fluorescence measurements

-

TCSPC system equipped with:

-

Pulsed laser or LED excitation source (e.g., ~540 nm for TMR)

-

A sensitive, high-speed photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode)

-

Timing electronics (Time-to-Digital Converter)

-

Data acquisition and analysis software

-

Methodology:

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound probe in the assay buffer to determine an optimal concentration with sufficient fluorescence signal and minimal inner filter effects.

-

Prepare two sets of samples:

-

Control Group: this compound in assay buffer.

-

Experimental Group: this compound and a stoichiometric excess of PYGB enzyme in assay buffer.

-

-

Incubate the samples at a controlled temperature for a sufficient duration to allow for binding equilibrium to be reached.

-

-

Instrument Setup and Calibration:

-

Turn on the TCSPC system and allow the components to warm up and stabilize.

-

Set the excitation wavelength to optimally excite the TMR fluorophore (typically around 540-550 nm).

-

Set the emission wavelength to the peak emission of TMR (typically around 570-580 nm).

-

Calibrate the system by measuring the Instrument Response Function (IRF). This is typically done using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF accounts for the temporal spread of the excitation pulse and the response of the detection system.

-

-

Data Acquisition:

-

Place the control sample (this compound alone) into the sample holder of the TCSPC instrument.

-

Initiate data acquisition. The system will record the arrival times of individual photons emitted from the sample relative to the excitation pulses.

-

Collect photons until a sufficient number have been accumulated to generate a well-defined fluorescence decay curve (typically 1,000 to 10,000 counts in the peak channel).

-

Repeat the data acquisition for the experimental sample (this compound with PYGB).

-

Acquire data for a blank sample (assay buffer only) to measure background noise.

-

-

Data Analysis:

-

Subtract the background noise from the sample decay curves.

-

Perform deconvolution of the measured fluorescence decay data with the IRF.

-

Fit the resulting decay curve to one or more exponential decay models using the data analysis software. A single exponential decay is described by the equation: I(t) = I₀ * exp(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.

-

A multi-exponential decay model may be required if the fluorophore exists in multiple environments.

-

The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the residuals.

-

Compare the fluorescence lifetime of this compound in the absence and presence of PYGB. A significant change in the lifetime upon binding would indicate a direct interaction and could be used to quantify binding affinity.

-

Visualization of Signaling Pathways and Experimental Workflow

Glycogenolysis Pathway

The following diagram illustrates the central role of Glycogen Phosphorylase (the family of enzymes to which PYGB belongs) in the breakdown of glycogen.

Caption: The Glycogenolysis Pathway.

Experimental Workflow for Fluorescence Lifetime Measurement

This diagram outlines the key steps in determining the fluorescence lifetime of this compound.

References

In-depth Analysis of "Pybg-tmr" Reveals No Publicly Available Data

A comprehensive investigation into the scientific and technical literature for a substance identified as "Pybg-tmr" has yielded no specific information regarding its target binding affinity, specificity, or any associated experimental protocols. Extensive searches across multiple databases have failed to identify any publicly documented molecule, protein, or therapeutic agent with this designation.

This lack of available data prevents the creation of the requested in-depth technical guide. The core requirements—including quantitative data summarization, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled without foundational information on the subject.

General principles of target binding affinity and specificity are well-established in the fields of pharmacology and molecular biology. Binding affinity refers to the strength of the interaction between a single molecule (like a drug) and its target (like a protein). It is often quantified using the dissociation constant (Kd), where a lower Kd value signifies a higher affinity.[1] Specificity, on the other hand, describes the ability of a molecule to bind to its intended target with high affinity while showing minimal binding to other, unintended targets.[2] High specificity is a crucial characteristic of a safe and effective drug, as off-target binding can lead to undesirable side effects.[2]

The process of determining these properties involves a variety of experimental techniques. Methodologies such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various ligand binding assays are commonly employed to measure binding kinetics and affinity. Computational approaches, including molecular docking and machine learning models, are also used to predict binding affinities and guide drug design.[3][4]

While these general concepts and methods provide a framework for understanding how a substance like "this compound" would be characterized, the absence of specific data makes it impossible to provide a detailed analysis. The term "this compound" may refer to a proprietary compound under early-stage development, an internal project codename not yet disclosed in public forums, or a term that is not yet indexed in scientific literature. Without further clarification or the publication of relevant data, a technical guide on its binding properties cannot be constructed.

References

- 1. Aptamers selected for higher-affinity binding are not more specific for the target ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity in molecular design: a physical framework for probing the determinants of binding specificity and promiscuity in a biological environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-Specific Prediction of Ligand Affinity with Structure-Based Interaction Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties of PYBG-TMR

Disclaimer: The following guide is based on publicly available data for the research chemical PYBG-TMR. This compound is intended for research purposes only and is not a therapeutic agent. No comprehensive safety and toxicity data for this compound has been published in the peer-reviewed literature.

Introduction

This compound is a fluorescent probe used in biomedical research for the specific labeling of proteins in living cells.[1][2][3] It is a chemical entity composed of two key components:

-

PYBG (O6-benzylguanine with a terminal alkyne group): This is a substrate for the SNAP-tag, a self-labeling protein tag that can be genetically fused to a protein of interest.[4][5]

-

TMR (Tetramethylrhodamine): A commonly used red fluorescent dye.

The PYBG moiety acts as a ligand that covalently binds to the SNAP-tag protein, while the TMR fluorophore provides the means of visualization through fluorescence microscopy. This compound is also described as a click chemistry reagent due to its alkyne group, which allows for potential conjugation with azide-containing molecules.

Mechanism of Action: SNAP-tag Labeling

The primary application of this compound is the specific and efficient labeling of SNAP-tag fusion proteins within live cells. The SNAP-tag is a mutant of the human O6-alkylguanine-DNA alkyltransferase (hAGT) enzyme. The labeling reaction involves the covalent attachment of the O6-benzylguanine derivative (PYBG) to the SNAP-tag protein.

Below is a diagram illustrating the experimental workflow for labeling a target protein fused with a SNAP-tag using this compound.

Safety and Toxicity Profile

A comprehensive search of publicly available scientific literature and safety data repositories did not yield any specific safety or toxicity studies for this compound. Information regarding its pharmacokinetics, LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or potential adverse effects is not available.

3.1. Component Analysis

While no data exists for the combined this compound molecule, a brief analysis of its components is provided for context. This information should not be extrapolated to predict the safety profile of this compound.

-

O6-benzylguanine (BG): BG and its derivatives are known inhibitors of O6-alkylguanine-DNA alkyltransferase, a DNA repair enzyme. This property has been explored in the context of sensitizing tumor cells to alkylating chemotherapeutic agents. The toxicity of BG is primarily associated with its potentiation of the cytotoxic effects of these cancer drugs.

-

Tetramethylrhodamine (TMR): TMR and its derivatives are widely used as fluorescent labels in biological research. While generally considered safe for in vitro and cellular applications, some rhodamine dyes have been reported to exhibit mitochondrial toxicity at higher concentrations. However, specific toxicity data for the TMR conjugate in this compound is not available.

3.2. Quantitative Data

Due to the absence of safety and toxicity studies, no quantitative data can be presented in a tabular format.

Experimental Protocols

Detailed experimental protocols for safety and toxicity assessment of this compound are not available. The primary experimental protocol found in the literature pertains to its use in cellular imaging.

4.1. General Protocol for SNAP-tag Labeling in Live Cells

The following is a generalized protocol based on the application of similar SNAP-tag substrates. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

-

Cell Culture: Culture cells expressing the SNAP-tag fusion protein of interest under standard conditions.

-

Preparation of Labeling Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium.

-

Labeling: Replace the cell culture medium with the this compound labeling solution.

-

Incubation: Incubate the cells for a specified period to allow for the labeling reaction to occur.

-

Washing: Remove the labeling solution and wash the cells multiple times with fresh medium to remove any unbound probe.

-

Imaging: Visualize the labeled protein using fluorescence microscopy with appropriate excitation and emission filters for TMR (typically around 550 nm excitation and 575 nm emission).

Conclusion

This compound is a valuable research tool for the fluorescent labeling of SNAP-tag fusion proteins in living cells. Its utility in visualizing protein localization and dynamics is evident from the available literature. However, there is a complete lack of publicly available data on its safety and toxicity profile. Therefore, it should be handled with the appropriate precautions for a research chemical of unknown toxicity. Any potential in vivo applications would necessitate a thorough investigation of its pharmacokinetic and toxicological properties.

References

Methodological & Application

Application Notes and Protocols for PyBG-TMR in Confocal Microscopy

Topic: Protocol for using PyBG-TMR in confocal microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyrylcholinesterase (BChE) is a crucial enzyme involved in cholinergic neurotransmission and has been implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[1][2] The development of selective and sensitive probes to monitor BChE activity in living systems is of significant interest for both fundamental research and drug discovery.[2] this compound is a novel "turn-on" fluorescent probe designed for the specific detection of BChE activity in live cells using confocal microscopy. This document provides a detailed protocol for the application of this compound, outlining its mechanism of action, experimental procedures, and data analysis considerations.

Principle of Detection

This compound is a fluorogenic probe that exhibits minimal fluorescence in its native state. The probe is designed with a BChE-specific recognition moiety that quenches the fluorescence of the tetramethylrhodamine (TMR) fluorophore. Upon enzymatic cleavage by BChE, the TMR fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of BChE activity in complex biological samples. The high selectivity of this compound for BChE over the related enzyme acetylcholinesterase (AChE) allows for specific monitoring of BChE activity.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~550 nm | [3] |

| Emission Wavelength (λem) | ~575 nm | [3] |

| Recommended Loading Concentration | 1-10 µM | |

| Incubation Time | 30-60 minutes | |

| Limit of Detection (in vitro) | Varies by specific probe design |

Experimental Protocols

Materials

-

This compound probe

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

BChE inhibitor (e.g., ethopropazine, for control experiments)

-

Confocal laser scanning microscope with appropriate filter sets for TMR

-

Live-cell imaging chamber

-

Cell culture plates or dishes with glass bottoms

Cell Culture and Plating

-

Culture cells of interest (e.g., SH-SY5Y, PC12) in appropriate complete culture medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

For imaging, seed cells onto glass-bottom dishes or plates at a density that will result in 60-80% confluency at the time of the experiment.

-

Allow cells to adhere and grow for 24-48 hours before the experiment.

Probe Loading and Staining

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to the final working concentration (e.g., 5 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

After incubation, remove the loading solution and wash the cells twice with warm PBS or a suitable imaging buffer.

-

Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

Confocal Microscopy Imaging

-

Place the live-cell imaging chamber on the stage of the confocal microscope and ensure the environmental chamber is maintained at 37°C and 5% CO2.

-

Locate the stained cells using brightfield or DIC optics.

-

Set the excitation and emission wavelengths for TMR (e.g., excitation at 550 nm, emission detection at 560-600 nm).

-

Adjust the laser power, pinhole size, and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

-

Capture images of the cells. For time-lapse imaging, acquire images at regular intervals.

Control Experiment (Inhibition of BChE Activity)

-

To confirm that the observed fluorescence signal is due to BChE activity, perform a control experiment using a BChE-specific inhibitor.

-

Pre-incubate the cells with the BChE inhibitor (e.g., 50 µM ethopropazine) for 30-60 minutes before adding the this compound probe.

-

Proceed with the probe loading and imaging steps as described above.

-

A significant reduction in the fluorescence signal in the presence of the inhibitor confirms the specificity of this compound for BChE.

Visualizations

Signaling Pathway Diagram

References

Preparation of a Stock Solution for TMR-Labeled Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of a stock solution for a Tetramethylrhodamine (TMR)-labeled peptide, herein referred to as "Peptide-TMR." The original query for "Pybg-tmr" did not yield a known chemical entity, and it is presumed to be a TMR-conjugated peptide. The following protocols are based on general best practices for handling fluorescently-labeled peptides and should be adapted based on the specific properties of the peptide .

TMR is a commonly used red-orange fluorescent dye. When conjugated to a peptide, it allows for visualization and tracking in various biological assays. Proper preparation of a stock solution is critical to ensure the integrity, stability, and performance of the Peptide-TMR conjugate in downstream applications.

Materials and Equipment

Materials:

-

Lyophilized Peptide-TMR

-

High-purity solvent (e.g., sterile distilled water, DMSO, DMF)

-

Microcentrifuge tubes

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Sonicator (optional)

-

pH meter and adjustment solutions (e.g., dilute HCl or NaOH) (optional)

Equipment:

-

-20°C or -80°C freezer

-

Desiccator

Experimental Protocols

Handling and Storage of Lyophilized Peptide-TMR

Proper handling and storage of the lyophilized Peptide-TMR are crucial to prevent degradation.

-

Upon Receipt: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture and light.[1][2][3][4]

-

Before Opening: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial, which can degrade the peptide.[1]

-

Aliquotting: If you do not plan to use the entire amount of lyophilized peptide at once, it is recommended to aliquot it into smaller, single-use amounts.

Preparation of a Peptide-TMR Stock Solution

The choice of solvent is critical and depends on the amino acid sequence of the peptide. A preliminary solubility test with a small amount of the peptide is recommended.

Step 1: Determine the Appropriate Solvent

The solubility of a peptide is determined by its polarity.

-

Hydrophilic Peptides: Peptides with a high proportion of charged amino acids are generally soluble in aqueous solutions like sterile distilled water or buffers (e.g., PBS at pH 7.2-7.4).

-

Hydrophobic Peptides: Peptides with a high proportion of nonpolar amino acids may require organic solvents for dissolution. Common choices include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Peptides with Cys, Met, or Trp: These amino acids are susceptible to oxidation. It is advisable to use oxygen-free solvents.

Step 2: Reconstitution of the Peptide-TMR

-

Centrifuge the vial of lyophilized Peptide-TMR briefly to ensure all the powder is at the bottom.

-

Add the appropriate solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

-

Vortex the solution gently to dissolve the peptide.

-

If the peptide does not readily dissolve, sonication for a few minutes can be helpful.

-

Visually inspect the solution to ensure it is clear and free of particulates.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a Peptide-TMR stock solution.

Storage of the Peptide-TMR Stock Solution

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

-

Storage Temperature: Store the aliquots at -20°C or -80°C.

-

Light Protection: Protect the solution from light to prevent photobleaching of the TMR fluorophore.

Data Presentation

Table 1: Recommended Solvents for Peptide-TMR

| Peptide Characteristics | Primary Solvent | Secondary Solvent (if needed) |

| Hydrophilic (High charge) | Sterile Water | Aqueous Buffer (pH 5-6) |

| Hydrophobic (High nonpolar) | DMSO | DMF |

| Contains Cys, Met, Trp | Oxygen-free Water | Oxygen-free DMSO |

Table 2: Storage Conditions for Peptide-TMR

| Form | Storage Temperature | Duration | Key Considerations |

| Lyophilized | -20°C or -80°C | Years | Store in a desiccator, protected from light |

| Stock Solution | -20°C or -80°C | Months | Aliquot to avoid freeze-thaw cycles, protect from light |

Signaling Pathways and Logical Relationships

The preparation of a stock solution is a foundational step in many experimental workflows. The quality of the stock solution directly impacts the reliability of downstream applications.

Logical Flow of Peptide-TMR Usage

Caption: From stock solution to biological insight.

Conclusion

The successful use of Peptide-TMR in research and development hinges on the correct preparation and storage of its stock solution. By following these guidelines, researchers can ensure the stability and reliability of their fluorescently labeled peptide, leading to more accurate and reproducible experimental results. Always refer to the manufacturer's specific instructions for your particular Peptide-TMR conjugate, as peptide properties can vary significantly.

References

Application Notes and Protocols for TMR-Conjugated Probes

Topic: Optimal Working Concentration and Application of Tetramethylrhodamine (TMR) Conjugated Probes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Pybg-tmr" does not correspond to a known specific molecule in the scientific literature. It is presumed that "Pybg" is a placeholder for a protein, antibody, or small molecule of interest, and "tmr" refers to the fluorescent dye Tetramethylrhodamine. These notes, therefore, provide a general framework for the use of TMR-conjugated probes in biological research.

Introduction to TMR-Conjugated Probes

Tetramethylrhodamine (TMR) is a well-established fluorophore belonging to the rhodamine family of dyes.[1][2] It is characterized by its bright orange-red fluorescence, high quantum yield, and good photostability, making it a popular choice for fluorescently labeling biomolecules.[2] TMR-conjugated probes are versatile tools used to visualize, track, and quantify biological targets within cells and tissues. Applications range from immunofluorescence and fluorescence microscopy to live-cell imaging and flow cytometry.[1][3]

These probes consist of a target-specific molecule (e.g., an antibody, a small molecule ligand, or a peptide) covalently linked to the TMR fluorophore. The choice of the conjugated molecule dictates the probe's specificity, while the TMR moiety provides the means for fluorescent detection.

Spectral Properties of TMR

The efficiency of fluorescence imaging heavily depends on matching the excitation and emission characteristics of the fluorophore with the microscope's light sources and detectors. TMR has a distinct spectral profile, making it compatible with standard filter sets, such as those for TRITC.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~550 - 557 nm | The optimal wavelength of light to excite the TMR molecule. |

| Emission Maximum | ~575 - 580 nm | The peak wavelength of the emitted fluorescent light. |

| Recommended Laser Line | 561 nm | A common laser line used for efficient excitation of TMR. |

| Common Filter Set | TRITC / Rhodamine | Standard filter sets designed for rhodamine dyes are suitable for TMR. |

Key Applications and Methodologies

The versatility of TMR conjugation allows for its use in a wide array of biological applications.

Immunofluorescence (IF)

Immunofluorescence is a powerful technique to visualize the localization of specific proteins within fixed and permeabilized cells or tissues. This can be achieved through direct or indirect methods. In indirect immunofluorescence, a primary antibody binds to the target protein, and a secondary antibody conjugated to TMR is used to detect the primary antibody.

Live-Cell Imaging

Cell-permeant TMR-conjugated probes can be used to study dynamic processes in living cells. A prominent example is the use of TMR-conjugated ligands for self-labeling enzyme tags like HaloTag®, SNAP-tag®, or CLIP-tag®. These tags are genetically fused to a protein of interest, and the addition of the TMR ligand results in specific and covalent labeling, allowing for real-time tracking of the protein's movement and interactions.

Visualization of Signaling Pathways

Fluorescent probes are instrumental in dissecting complex cellular signaling pathways. A TMR-conjugated antibody or ligand that targets a specific component of a signaling cascade (e.g., a receptor, kinase, or second messenger) can be used to visualize its activation, translocation, or changes in concentration in response to stimuli.

Caption: A generic receptor tyrosine kinase signaling pathway that can be visualized using a TMR-conjugated probe targeting the receptor.

Experimental Protocols

Protocol for Indirect Immunofluorescence Staining of Fixed Cells

This protocol describes the use of a TMR-conjugated secondary antibody for visualizing a target protein in cultured cells grown on coverslips.

Caption: Experimental workflow for indirect immunofluorescence.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Primary Antibody (specific to the target protein)

-

TMR-conjugated Secondary Antibody

-

Mounting Medium (with or without DAPI for nuclear counterstain)

Procedure:

-

Cell Preparation: Wash cells gently with PBS.

-

Fixation: Incubate coverslips in 4% PFA for 15 minutes at room temperature (RT).

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate in 0.1% Triton X-100 for 10 minutes at RT. This step is necessary for intracellular targets.

-

Washing: Wash three times with PBS.

-

Blocking: Incubate in Blocking Buffer for 1 hour at RT to reduce non-specific binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate coverslips overnight at 4°C or for 1-2 hours at RT.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the TMR-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at RT, protected from light.

-

Final Washes: Wash three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize using a fluorescence microscope with a filter set appropriate for TMR (Excitation: ~555 nm, Emission: ~580 nm).

Protocol for Live-Cell Imaging with a Cell-Permeant TMR Probe

This protocol is a general guideline for labeling live cells with a TMR-conjugated probe, such as a HaloTag® ligand.

Caption: Experimental workflow for live-cell imaging with a TMR probe.

Materials:

-

Cells expressing the target protein (e.g., a HaloTag® fusion) in a glass-bottom imaging dish.

-

Complete cell culture medium (phenol red-free medium is recommended to reduce background).

-

TMR-conjugated probe (e.g., HaloTag® TMR Ligand).

-

DMSO for probe stock solution.

-

Fluorescence microscope with a live-cell imaging chamber.

Procedure:

-

Prepare Stock Solution: Dissolve the TMR probe in high-quality DMSO to create a concentrated stock solution (e.g., 1 mM). Store at -20°C, protected from light.

-

Prepare Staining Solution: On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final working concentration.

-

Cell Labeling: Remove the existing medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal time may vary.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed culture medium to remove unbound probe.

-

Equilibration: Add fresh, pre-warmed medium and return the cells to the incubator for at least 30 minutes to allow for the diffusion of any remaining unbound intracellular probe.

-

Imaging: Mount the dish on the microscope stage within the environmental chamber and proceed with live-cell imaging.

Determination of Optimal Working Concentration

The optimal working concentration of a TMR-conjugated probe is critical for achieving a high signal-to-noise ratio. This concentration must be determined empirically for each probe, cell type, and application.

| Probe Type | Starting Concentration Range | Titration Strategy |

| TMR-conjugated Secondary Antibody (IF) | 1 - 10 µg/mL (or 1:200 - 1:2000 dilution) | Perform a dilution series (e.g., 1:250, 1:500, 1:1000, 1:2000) while keeping the primary antibody concentration constant. Select the concentration that provides the brightest specific signal with the lowest background. |

| TMR-conjugated Primary Antibody (IF) | 1 - 10 µg/mL | Titrate the antibody concentration to find the optimal balance between signal and background. |

| TMR-conjugated Ligand (Live Cell) | 0.1 - 5 µM | Test a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM). Use the lowest concentration that gives a sufficient signal within a reasonable incubation time to minimize potential toxicity and non-specific binding. |

Key Considerations for Optimization:

-

High Concentration: May lead to high background, non-specific binding, and potential artifacts like probe aggregation or cytotoxicity in live cells.

-

Low Concentration: May result in a weak signal that is difficult to distinguish from background noise.

-

Controls: Always include a "secondary antibody only" control in IF to check for non-specific binding. For live-cell probes, image untransfected or non-target-expressing cells to assess background fluorescence.

References

Application Notes: Fluorescent Prostaglandin D2 (PGD2-TMR) in Flow Cytometry

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the reagent "Pybg-tmr" is not found in scientific literature, it is highly probable that it refers to a tetramethylrhodamine (TMR) conjugated Prostaglandin D2 (PGD2) analog. PGD2 is a critical lipid mediator produced predominantly by mast cells and plays a significant role in allergic inflammation.[1][2][3] It exerts its effects through two primary G protein-coupled receptors: DP1 and CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2.[1][4] A fluorescently labeled PGD2, such as PGD2-TMR, is a powerful tool for identifying, quantifying, and characterizing cells that express these receptors, making it invaluable for research in immunology, allergology, and inflammatory diseases.

The CRTH2 receptor is of particular interest as it is selectively expressed on key effector cells in type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). Therefore, PGD2-TMR can be effectively used in flow cytometry to study the roles of these cells in conditions like asthma and allergic rhinitis.

Biological Context: The PGD2-CRTH2 Signaling Pathway

Upon binding of PGD2, the CRTH2 receptor signals through a Giα protein, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This signaling cascade also involves the Gβγ complex, which activates phospholipase Cβ, resulting in the generation of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium. This pathway ultimately promotes chemotaxis and activation of immune cells like Th2 cells, eosinophils, and basophils, leading to the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.

Figure 1. PGD2-CRTH2 Signaling Pathway.

Applications in Flow Cytometry

A PGD2-TMR fluorescent ligand is primarily used for the following applications:

-

Identification and Enumeration of CRTH2+ Cell Populations: Directly quantifies key immune cells involved in type 2 inflammation from heterogeneous samples like peripheral blood mononuclear cells (PBMCs) or bronchoalveolar lavage fluid.

-

Th2 Cells: CRTH2 is a key surface marker for distinguishing Th2 cells from Th1 cells.

-

Eosinophils and Basophils: These granulocytes highly express CRTH2.

-

ILC2s: A significant proportion of these innate lymphoid cells express CRTH2.

-

-

Receptor Binding Assays: Enables the study of PGD2 receptor binding kinetics and can be used in competitive binding assays to screen for CRTH2 antagonists.

-

Studying Disease Pathogenesis: Facilitates the investigation of the role of CRTH2+ cells in allergic diseases such as asthma and atopic dermatitis.

Quantitative Data

The following table summarizes key quantitative data relevant to PGD2-CRTH2 interactions and cell populations.

| Parameter | Value | Cell Type / Condition | Reference |

| PGD2 Binding Affinity (KD/Ki) to CRTH2 | 2.5 nM (high affinity) | Recombinant hCRTH2 | |

| 109 nM (low affinity) | Recombinant hCRTH2 | ||

| 2.4 - 34.0 nM (Ki) | Recombinant hCRTH2 | ||

| % of CRTH2+ Cells in Human PBMCs | |||

| T Cells | 1.6% - 1.8% | Normal & Asthmatic Subjects | |

| Eosinophils | ~97.6% | Allergic & Non-allergic Subjects | |

| Basophils | ~66.5% | Allergic & Non-allergic Subjects | |

| CD4+ T Cells | ~5.1% | Allergic & Non-allergic Subjects | |

| ILC2s | 0.01% - 0.03% of total PBMCs | Asthmatic Subjects | |

| % of CRTH2+ Cells in Bronchoalveolar Lavage (BAL) | |||

| T Cells | 2.3% (Asthmatics) vs 0.3% (Normal) | Asthmatic & Normal Subjects |

Experimental Protocols

Protocol 1: Staining of Human PBMCs for CRTH2+ Cells using PGD2-TMR

This protocol describes the direct staining of cell surface CRTH2 using a fluorescent PGD2-TMR ligand.

Materials:

-

PGD2-TMR fluorescent ligand

-

Freshly isolated human PBMCs

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies for co-staining (e.g., anti-CD3, anti-CD4, anti-CD193/CCR3)

-

Fc Receptor Blocking Reagent (e.g., Human Fc Block)

-

FACS tubes (5 mL round-bottom polystyrene tubes)

-

Centrifuge

-

Flow Cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of human PBMCs.

-

Adjust the cell concentration to 1 x 107 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

Fc Receptor Blocking:

-

Aliquot 100 µL of the cell suspension (1 x 106 cells) into a FACS tube.

-

Add Fc Receptor Blocking Reagent according to the manufacturer's instructions to prevent non-specific binding.

-

Incubate for 10-15 minutes at room temperature. Do not wash.

-

-

Staining with PGD2-TMR and Antibodies:

-

Add the pre-titrated optimal concentration of PGD2-TMR to the cells.

-

If performing multi-color analysis, add other fluorochrome-conjugated antibodies (e.g., for identifying T cells, eosinophils) at their pre-titrated concentrations.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

-

Wash:

-

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to the tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Repeat the wash step twice.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, single-color controls for compensation, and Fluorescence Minus One (FMO) controls).

-

Figure 2. Flow Cytometry Staining Workflow.

Protocol 2: Competitive Binding Assay

This protocol can be used to screen for unlabeled compounds (e.g., potential drug candidates) that compete with PGD2-TMR for binding to CRTH2.

Procedure:

-

Cell Preparation and Fc Blocking: Follow steps 1 and 2 from Protocol 1.

-

Incubation with Competitor:

-

Add varying concentrations of the unlabeled competitor compound to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Addition of PGD2-TMR:

-

Add a fixed, non-saturating concentration of PGD2-TMR to all tubes. This concentration should be determined empirically, often around the KD value.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Wash and Data Acquisition: Follow steps 4 and 5 from Protocol 1.

Data Analysis:

A reduction in the Mean Fluorescence Intensity (MFI) of TMR in the presence of the competitor compound indicates displacement of the PGD2-TMR ligand and suggests binding of the competitor to the CRTH2 receptor. The data can be used to calculate the IC50 of the competitor.

Disclaimer: These protocols provide a general framework. It is essential to optimize parameters such as antibody and ligand concentrations, incubation times, and temperatures for each specific experimental setup.

References

- 1. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 2. CRTH2 expression on T cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In-Vivo Imaging of Apoptosis Using a Caspase-3 Targeted Near-Infrared (NIR) Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive, step-by-step guide for the in-vivo imaging of apoptosis using a targeted near-infrared (NIR) fluorescent probe. As the specific probe "Pybg-tmr" is not found in widely available scientific literature, this guide will focus on a well-characterized and commonly used class of probes: activatable NIR fluorescent probes that target caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] This approach allows for the non-invasive, real-time visualization and quantification of apoptosis in living organisms, which is crucial for evaluating the efficacy of anti-cancer therapies and understanding disease progression.[1][4]

The principles and protocols outlined here are broadly applicable to other activatable fluorescent probes designed for in-vivo imaging. The use of NIR probes (emitting between 650-900 nm) is particularly advantageous for in-vivo studies due to reduced light scattering and absorption by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio.

Principle of Detection: Caspase-3 Activated NIR Probe

The detection of apoptosis relies on an activatable NIR fluorescent probe designed to be "switched on" in the presence of active caspase-3. The probe consists of a NIR fluorophore and a quencher molecule linked by a peptide sequence specifically recognized and cleaved by caspase-3 (e.g., DEVD).

In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal through mechanisms like Förster Resonance Energy Transfer (FRET). When apoptosis is induced, procaspase-3 is cleaved to its active form. Active caspase-3 then cleaves the DEVD peptide linker on the probe. This cleavage separates the fluorophore from the quencher, leading to a significant increase in fluorescence emission, which can be detected by an in-vivo imaging system.

Signaling Pathway Diagram

Caption: Signaling pathway of caspase-3 activation and subsequent NIR probe activation.

Experimental Protocols

Materials and Equipment

-

Caspase-3 Targeted NIR Fluorescent Probe: (e.g., a probe with DEVD peptide linker)

-